molecular formula C8H4Br2N2O B6168247 6,7-dibromo-1,2-dihydroquinoxalin-2-one CAS No. 123342-12-1

6,7-dibromo-1,2-dihydroquinoxalin-2-one

Cat. No. B6168247
CAS RN: 123342-12-1
M. Wt: 303.9
InChI Key:
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Description

6,7-dibromo-1,2-dihydroquinoxalin-2-one (6,7-DBQO) is a heterocyclic compound that is of interest to scientists due to its potential applications in various fields. 6,7-DBQO is an aromatic compound containing a quinoxaline ring that is composed of two nitrogen atoms and two oxygen atoms. The compound has been studied for its potential use in the synthesis of various organic compounds, as well as for its potential applications as a therapeutic agent and in the field of biochemistry and physiology. In

Scientific Research Applications

6,7-dibromo-1,2-dihydroquinoxalin-2-one has been studied for its potential applications in the synthesis of various organic compounds. The compound has also been studied for its potential use as a therapeutic agent, as well as for its potential applications in the field of biochemistry and physiology. In particular, 6,7-dibromo-1,2-dihydroquinoxalin-2-one has been studied for its potential use in the synthesis of anti-cancer drugs, anti-bacterial drugs, and anti-viral drugs. Additionally, the compound has been studied for its potential use in the synthesis of anti-inflammatory drugs, as well as for its potential applications in the field of gene therapy.

Mechanism of Action

The mechanism of action of 6,7-dibromo-1,2-dihydroquinoxalin-2-one is not yet fully understood. However, it is believed that the compound has the ability to interact with certain enzymes and proteins in the body, resulting in the inhibition of certain biochemical and physiological processes. Additionally, the compound has been shown to interact with certain receptors in the body, resulting in the inhibition of certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6,7-dibromo-1,2-dihydroquinoxalin-2-one are not yet fully understood. However, the compound has been shown to have anti-inflammatory and anti-cancer properties. The compound has also been shown to have the ability to inhibit certain biochemical and physiological processes, such as the synthesis of certain proteins and enzymes. Additionally, the compound has been shown to have the ability to interact with certain receptors in the body, resulting in the inhibition of certain cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using 6,7-dibromo-1,2-dihydroquinoxalin-2-one in laboratory experiments include its high yield in the Suzuki-Miyaura cross-coupling reaction, its relatively easy synthesis, and its potential applications in the synthesis of various organic compounds and therapeutic agents. Additionally, the compound has been shown to have the ability to interact with certain enzymes and proteins in the body, resulting in the inhibition of certain biochemical and physiological processes.
The limitations of using 6,7-dibromo-1,2-dihydroquinoxalin-2-one in laboratory experiments include its potential toxicity, its relatively high cost, and its potential for causing adverse side effects. Additionally, the compound has not yet been fully studied and its mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for the study of 6,7-dibromo-1,2-dihydroquinoxalin-2-one. These include further research into the compound’s mechanism of action, its potential toxicity, and its potential applications in the synthesis of various organic compounds and therapeutic agents. Additionally, further research into the compound’s potential biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments, is warranted. Additionally, further research into the compound’s potential interactions with certain receptors in the body and its potential applications in gene therapy is also warranted.

Synthesis Methods

6,7-dibromo-1,2-dihydroquinoxalin-2-one can be synthesized by the reaction of 1,2-dihydroquinoxaline and bromine in an aqueous medium. This reaction is known as the Suzuki-Miyaura cross-coupling reaction. The reaction produces 6,7-dibromo-1,2-dihydroquinoxalin-2-one in high yields and is relatively easy to perform. The reaction is also very efficient and can be completed in a short amount of time.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6,7-dibromo-1,2-dihydroquinoxalin-2-one can be achieved through a multi-step process involving the bromination of starting materials followed by cyclization and oxidation reactions.", "Starting Materials": [ "2-aminobenzoic acid", "phosphorus oxychloride", "sodium hydroxide", "bromine", "acetic anhydride", "sodium acetate", "hydrogen peroxide" ], "Reaction": [ "The first step involves the conversion of 2-aminobenzoic acid to 2-bromo-6-nitrobenzoic acid by reacting it with phosphorus oxychloride and bromine.", "The nitro group is then reduced to an amino group using sodium hydroxide and hydrogen gas.", "The resulting 2-bromo-6-aminobenzoic acid is then reacted with acetic anhydride and sodium acetate to form 6-acetamido-2-bromo-benzamide.", "This compound is then cyclized using phosphorus oxychloride to form 6-bromo-1,2-dihydroquinoxalin-2-one.", "Finally, the bromine atoms on the quinoxalinone ring are oxidized to form 6,7-dibromo-1,2-dihydroquinoxalin-2-one using hydrogen peroxide." ] }

CAS RN

123342-12-1

Product Name

6,7-dibromo-1,2-dihydroquinoxalin-2-one

Molecular Formula

C8H4Br2N2O

Molecular Weight

303.9

Purity

95

Origin of Product

United States

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